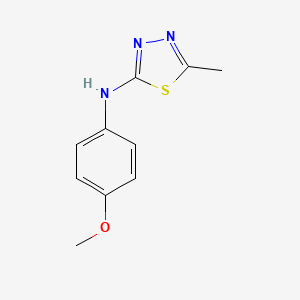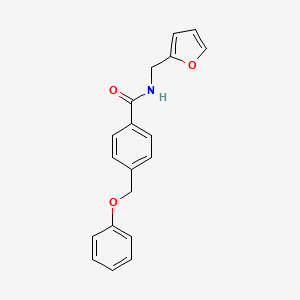
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a heterocyclic compound that contains a thiadiazole ring and an amine group, making it useful in medicinal chemistry, biochemistry, and other related fields.
Wirkmechanismus
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine exerts its effects through various mechanisms, including the inhibition of monoamine oxidase (MAO) activity and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. MAO is an enzyme that breaks down neurotransmitters such as dopamine and serotonin, and the inhibition of MAO activity can increase the levels of these neurotransmitters in the brain. The Nrf2 pathway is involved in the regulation of oxidative stress and inflammation, and the activation of this pathway can reduce the damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the inhibition of MAO activity, and the activation of the Nrf2 pathway. This compound has also been shown to have neuroprotective effects and can reduce the damage caused by neurotoxins such as 6-hydroxydopamine and rotenone. This compound has also been shown to have anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine has several advantages for use in lab experiments, including its relatively low cost, easy synthesis, and high purity. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine, including its potential applications in the treatment of neurological disorders and cancer. Further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis and purification methods for this compound and to develop new methods of delivery for this compound in order to increase its effectiveness in vivo.
Synthesemethoden
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine can be synthesized using various methods, including the reaction of 4-methoxyaniline with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is then heated under reflux conditions, and the resulting product is purified using recrystallization techniques. Other methods of synthesis include the reaction of 4-methoxyaniline with thiosemicarbazide in the presence of sulfuric acid or the reaction of 4-methoxyphenyl hydrazine with carbon disulfide and methyl iodide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects and can reduce oxidative stress and inflammation in the brain. This compound has also been studied for its potential applications in cancer treatment, as it has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-12-13-10(15-7)11-8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMUTKAIHCZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,5R*)-1-(3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372778.png)
![4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5372786.png)

![4-(hydroxymethyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5372802.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5372811.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide](/img/structure/B5372822.png)
![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5372840.png)
![(3aR*,5R*,6S*,7aS*)-2-[3-(2-furyl)-3-phenylpropanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5372843.png)
![N-{4-[(4-propyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5372851.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5372866.png)
![1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)
![ethyl 1-[3-(2,4-dichlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5372891.png)